molecular formula C17H11Cl2F3N2O3 B1165609 Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate CAS No. 100490-99-1

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate

Katalognummer B1165609
CAS-Nummer: 100490-99-1
Molekulargewicht: 419.2 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate, commonly known as DFN-15, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitors and has been shown to have promising effects in various preclinical studies.

Wirkmechanismus

DFN-15 exerts its therapeutic effects by inhibiting the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which is a major source of ROS production in various cells and tissues. Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase is a membrane-bound enzyme complex that generates superoxide anion (O2-) by transferring electrons from Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate to oxygen. DFN-15 inhibits the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase by binding to its active site and preventing the transfer of electrons, thereby reducing ROS production and oxidative stress.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been reported to reduce ROS production and oxidative stress, which can lead to the inhibition of various signaling pathways involved in the pathogenesis of diseases. DFN-15 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DFN-15 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DFN-15 has several advantages for lab experiments, including its high potency and specificity for Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase inhibition. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DFN-15 is its low solubility in water, which can make it challenging to administer in certain experiments.

Zukünftige Richtungen

DFN-15 has shown promising results in various preclinical studies, and several future directions can be explored to further understand its therapeutic potential. One possible direction is to investigate its efficacy in combination with other therapeutic agents in various diseases. Another direction is to explore its potential as a diagnostic tool for diseases associated with oxidative stress. Additionally, further studies are needed to determine the optimal dosing and administration of DFN-15 for various diseases.

Synthesemethoden

The synthesis of DFN-15 involves a multistep process that includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethyl acrylate, followed by the addition of 2,4-difluoroaniline. The final product is obtained after purification and isolation using column chromatography.

Wissenschaftliche Forschungsanwendungen

DFN-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Several preclinical studies have shown that DFN-15 can inhibit the activity of Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) and oxidative stress. Excessive ROS production and oxidative stress have been implicated in the pathogenesis of various diseases, making DFN-15 a promising therapeutic agent.

Eigenschaften

IUPAC Name

ethyl (Z)-3-(2,6-dichloro-5-fluoropyridin-3-yl)-2-[(2,4-difluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O3/c1-2-27-17(26)10(7-23-13-4-3-8(20)5-11(13)21)14(25)9-6-12(22)16(19)24-15(9)18/h3-7,25H,2H2,1H3/b14-10-,23-7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBAPUDANUPECU-BFUOOLRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(N=C1Cl)Cl)F)O)C=NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC(=C(N=C1Cl)Cl)F)\O)/C=NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-((2,4-difluorophenyl)amino)acrylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.